molecular formula C29H22N6O4 B11705149 N-benzyl-2-{(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide

N-benzyl-2-{(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide

Cat. No.: B11705149
M. Wt: 518.5 g/mol
InChI Key: BRTXKCVTMRXMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The nitrophenyl group is introduced via nitration reactions, and the benzamide moiety is attached through amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitro derivatives .

Scientific Research Applications

N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring may also play a role in binding to target proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring and the nitrophenyl group makes it particularly interesting for research in medicinal chemistry and material science .

Properties

Molecular Formula

C29H22N6O4

Molecular Weight

518.5 g/mol

IUPAC Name

N-benzyl-2-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzamide

InChI

InChI=1S/C29H22N6O4/c36-28(30-19-20-9-3-1-4-10-20)24-13-7-8-14-25(24)31-32-27-26(21-15-17-23(18-16-21)35(38)39)33-34(29(27)37)22-11-5-2-6-12-22/h1-18,33H,19H2,(H,30,36)

InChI Key

BRTXKCVTMRXMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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